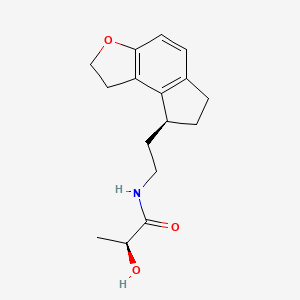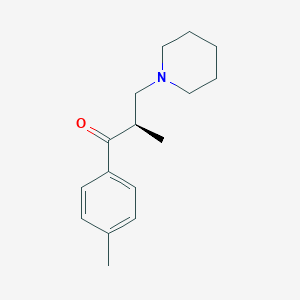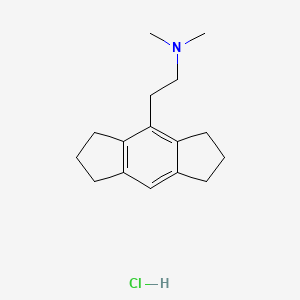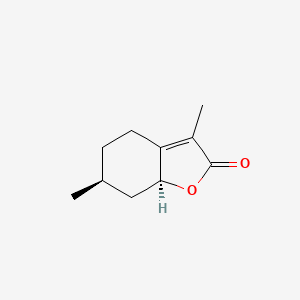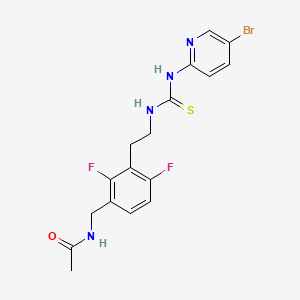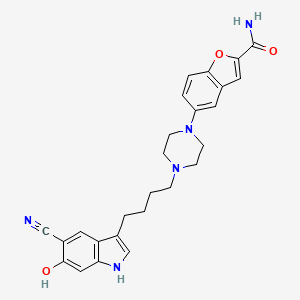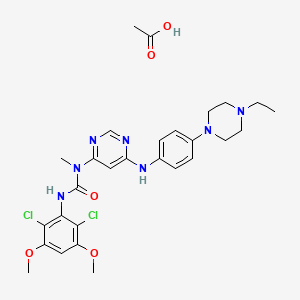
Infigratinib acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Infigratinib acetate is a small molecule kinase inhibitor that targets fibroblast growth factor receptors (FGFRs). It is primarily used in the treatment of cholangiocarcinoma, a type of bile duct cancer, and is being investigated for other FGFR-driven conditions such as urothelial carcinoma and achondroplasia . The compound is known for its ability to inhibit FGFR1, FGFR2, and FGFR3, which play crucial roles in cell proliferation, differentiation, and angiogenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Infigratinib acetate is synthesized through a multi-step process involving various chemical reactions. The synthesis typically starts with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH controls .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and verify the final product .
Chemical Reactions Analysis
Types of Reactions
Infigratinib acetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and degradation products. These products are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to understand the metabolic pathways and potential toxicities .
Scientific Research Applications
Infigratinib acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study kinase inhibition and receptor-ligand interactions.
Biology: Investigated for its effects on cell signaling pathways and its role in cell proliferation and differentiation.
Medicine: Primarily used in the treatment of cholangiocarcinoma and being explored for other cancers and genetic disorders.
Industry: Used in the development of targeted therapies and personalized medicine
Mechanism of Action
Infigratinib acetate exerts its effects by inhibiting the activity of FGFRs. It binds to the ATP-binding site of the receptor, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of tumor growth and proliferation. The molecular targets include FGFR1, FGFR2, and FGFR3, which are involved in various cellular processes such as angiogenesis and cell differentiation .
Comparison with Similar Compounds
Similar Compounds
Pemigatinib: Another FGFR inhibitor used for similar indications.
Erdafitinib: An FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An FGFR inhibitor with a unique ability to resensitize resistant cancer cells.
Uniqueness
Infigratinib acetate is unique due to its high specificity for FGFR1, FGFR2, and FGFR3, and its effectiveness in treating cholangiocarcinoma. Its ability to target multiple FGFRs makes it a versatile compound in cancer therapy .
Properties
CAS No. |
1310746-17-8 |
|---|---|
Molecular Formula |
C28H35Cl2N7O5 |
Molecular Weight |
620.5 g/mol |
IUPAC Name |
acetic acid;3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea |
InChI |
InChI=1S/C26H31Cl2N7O3.C2H4O2/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-2(3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);1H3,(H,3,4) |
InChI Key |
XHCQHOGMMJKLRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


